molecular formula C22H20N4O6S B11584413 2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

Cat. No.: B11584413
M. Wt: 468.5 g/mol
InChI Key: GBZMCNDLJFZYAI-IUXPMGMMSA-N
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Description

2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound featuring a unique structure that combines a thiazole ring, a triazole ring, and a phenyl group with multiple methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .

Scientific Research Applications

2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is unique due to its combination of a thiazole ring, a triazole ring, and a phenyl group with multiple methoxy substituents. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H20N4O6S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C22H20N4O6S/c1-29-15-9-13(10-16(30-2)19(15)31-3)20-24-22-26(25-20)21(28)17(33-22)8-12-4-6-14(7-5-12)32-11-18(23)27/h4-10H,11H2,1-3H3,(H2,23,27)/b17-8-

InChI Key

GBZMCNDLJFZYAI-IUXPMGMMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2

Origin of Product

United States

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